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molecular formula C10H14INO B8753763 1-(4-Iodophenyl)-3-methoxypropan-2-amine CAS No. 1363439-50-2

1-(4-Iodophenyl)-3-methoxypropan-2-amine

Cat. No. B8753763
M. Wt: 291.13 g/mol
InChI Key: ZNFDZUJFCFQOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835472B2

Procedure details

A mixture of 12.0 g (43.3 mmol) 2-amino-3-(4-iodophenyl)-propan-1-ol (I41) and 350 mL THF is cooled down to 0° C. 3.81 g (95 mmol) NAH (60% in min. oil) are carefully added and the mixture is stirred at 0° C. for 30 min. 3.25 mL (52.0 mmol) iodomethane are added and cooling is removed. The reaction mixture is stirred at r.t. for 1 h. The mixture is poured onto water and extracted with EtOAc (2×). The combined organic layers are washed with brine, dried with Na2SO4 and the solvent is removed in vacuo. The compound is used without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1)[CH2:3][OH:4].I[CH3:14]>C1COCC1>[I:12][C:9]1[CH:8]=[CH:7][C:6]([CH2:5][CH:2]([NH2:1])[CH2:3][O:4][CH3:14])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC(CO)CC1=CC=C(C=C1)I
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
3.81 g (95 mmol) NAH (60% in min. oil) are carefully added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
is removed
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at r.t. for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The compound is used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
IC1=CC=C(C=C1)CC(COC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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